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dimethylpropanamide

CAS No.: 54537-47-2

Cat. No.: B146678

Get Quote

Executive Summary
2-Bromo-N,N-dimethylpropanamide (CAS: 54537-47-2) is a specialized

-haloamide intermediate primarily utilized as an initiator in Atom Transfer Radical
Polymerization (ATRP). With a molecular weight of 180.04 g/mol , it serves as a critical
structural motif for synthesizing well-defined hydrophilic polymers, particularly poly(N,N-
dimethylacrylamide) (PDMA). This guide details its physicochemical profile, synthesis
protocols, analytical characterization, and application in controlled radical polymerization.

Part 1: Physicochemical Specifications[2]
The precise molecular weight of 2-Bromo-N,N-dimethylpropanamide is dictated by the

isotopic abundance of bromine. Unlike standard organic molecules where carbon dominates

the mass spectrum profile, the presence of bromine creates a distinct doublet pattern.

Molecular Weight & Isotopic Distribution[3]
Average Molecular Weight: 180.04 g/mol [1][2]
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Monoisotopic Mass (

Br): 179.00 g/mol

Monoisotopic Mass (

Br): 181.00 g/mol

Note on Mass Spectrometry: Due to the naturally occurring

Br and

Br isotopes (approx. 1:1 ratio), mass spectrometry (ESI/EI) will display two molecular ion peaks
of nearly equal intensity at m/z 179 and 181.

Key Properties Table[4][5][6]
Property Value / Description

IUPAC Name 2-Bromo-N,N-dimethylpropanamide

CAS Registry Number 54537-47-2

Molecular Formula

Appearance
Colorless to pale yellow liquid or low-melting

solid

Boiling Point (Predicted) ~200–205 °C (at 760 mmHg)

Density (Predicted)
~1.36 g/cm³ (Interpolated from C2/C4

homologs)

Solubility

Soluble in organic solvents (DCM, THF,

Toluene); Hydrolytically unstable in basic

aqueous media.[1][3][4]

Part 2: Synthesis & Production
The most robust synthesis route involves the nucleophilic acyl substitution of 2-bromopropionyl

bromide with dimethylamine. This method is preferred over the carboxylic acid coupling (using

DCC/EDC) due to higher atom economy and simpler purification.
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Figure 1: Synthesis pathway via acyl halide substitution.

Experimental Protocol
Safety Warning: Perform all steps in a fume hood. 2-Bromopropionyl bromide is a lachrymator

and corrosive.

Preparation: Charge a dry 3-neck round-bottom flask with Dichloromethane (DCM) and

Dimethylamine (2.2 equiv) or a mixture of Dimethylamine (1.1 equiv) and Triethylamine (1.1

equiv). Cool the solution to 0°C using an ice bath.

Addition: Dropwise add 2-Bromopropionyl bromide (1.0 equiv) diluted in DCM over 30

minutes. Maintain internal temperature below 5°C to prevent elimination side reactions

(formation of acrylamides).

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

Workup:

Wash the organic layer with 1M HCl (to remove unreacted amine).
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Wash with Saturated NaHCO3 (to remove acidic byproducts).

Wash with Brine, dry over MgSO4, and filter.

Purification: Concentrate via rotary evaporation. If necessary, purify by vacuum distillation or

silica gel column chromatography (Hexane/EtOAc gradient).

Part 3: Analytical Characterization
Validating the molecular weight and structure requires Proton Nuclear Magnetic Resonance (

H NMR). The amide bond exhibits restricted rotation, creating distinct environments for the N-
methyl groups.

H NMR Spectral Assignment (CDCl , 400 MHz)
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Characterization Workflow
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Structural Verification MW Verification
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Figure 2: Analytical workflow for structural confirmation.

Part 4: Applications in Drug Development & Polymer
Science
The primary utility of 2-Bromo-N,N-dimethylpropanamide is as an ATRP Initiator. Its structure

mimics the propagating radical of acrylamide monomers, making it ideal for synthesizing

Poly(N,N-dimethylacrylamide) (PDMA) with low dispersity (Đ < 1.2).[5]

Mechanism: Atom Transfer Radical Polymerization
In ATRP, the C-Br bond undergoes reversible homolytic cleavage catalyzed by a transition

metal complex (

).

Initiation: The Cu(I) complex abstracts the bromine atom, generating a carbon-centered

radical on the propionamide backbone.

Propagation: This radical attacks the vinyl group of the monomer (e.g., N,N-

dimethylacrylamide).
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Deactivation: The Cu(II)-Br complex rapidly transfers the bromine back to the chain end,

capping the polymer and minimizing termination events.

Why this initiator? Using an initiator that structurally matches the monomer (amide-to-amide)

ensures that the initiation rate (

) is comparable to the propagation rate (

), a prerequisite for controlled molecular weight distribution.
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Figure 3: ATRP Initiation Cycle utilizing the target molecule.
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initiators).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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